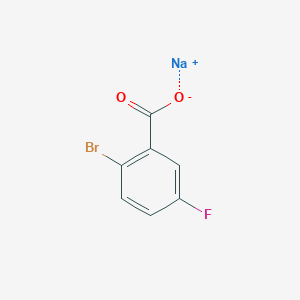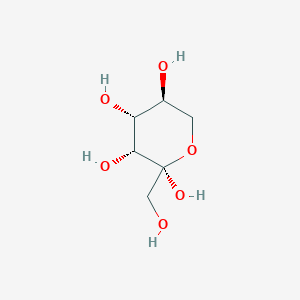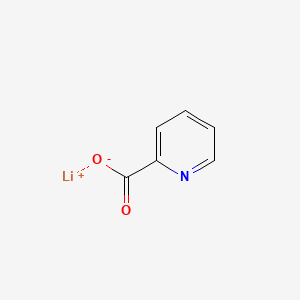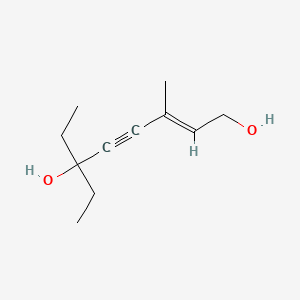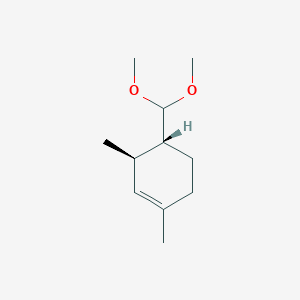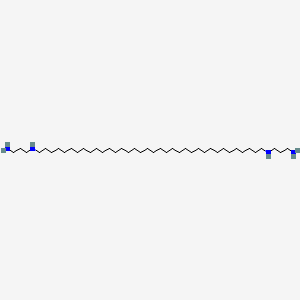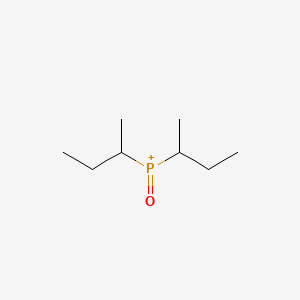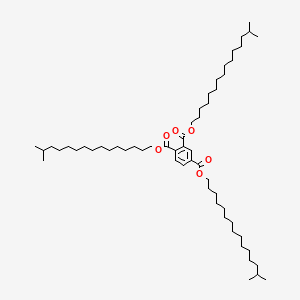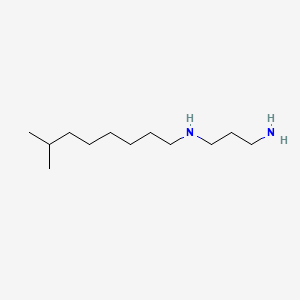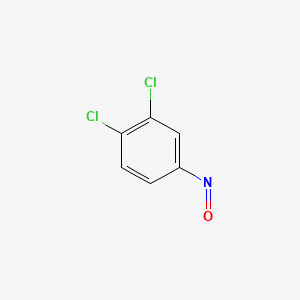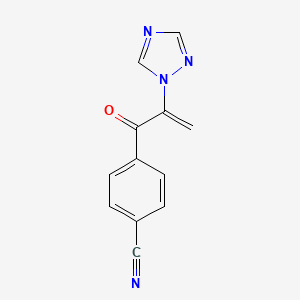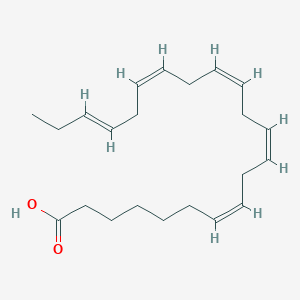
Zinc bis(2-ethylhexyl) dimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc bis(2-ethylhexyl) dimaleate is a chemical compound that belongs to the class of organometallic compounds. It is characterized by the presence of zinc, which is bonded to two 2-ethylhexyl groups and two maleate groups. This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting zinc oxide with 2-ethylhexylamine and maleic anhydride under controlled conditions.
Industrial Production Methods: The compound is typically produced in a controlled environment to ensure purity and consistency. The reaction involves heating the reactants in a solvent, followed by purification steps to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it loses electrons and forms zinc oxide.
Reduction: Reduction reactions involve the addition of electrons, resulting in the formation of zinc metal.
Substitution: Substitution reactions can occur, where one or more of the ligands (2-ethylhexyl or maleate groups) are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Zinc oxide
Reduction: Zinc metal
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Zinc bis(2-ethylhexyl) dimaleate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the formation of esters and amides.
Biology: The compound is utilized in biological studies to investigate the role of zinc in biological systems and its potential therapeutic effects.
Medicine: this compound is explored for its potential use in medical treatments, such as in the development of new drugs and therapies.
Industry: It is employed in the manufacturing of various products, including lubricants, coatings, and plastics, due to its stabilizing and anti-corrosive properties.
Mechanism of Action
The mechanism by which zinc bis(2-ethylhexyl) dimaleate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins that require zinc as a cofactor.
Pathways Involved: this compound can influence various biochemical pathways, including those involved in DNA synthesis, cell division, and immune response.
Comparison with Similar Compounds
Zinc bis(2-ethylhexyl) dimaleate is compared with other similar compounds to highlight its uniqueness:
Zinc bis(2-ethylhexyl) dithiophosphate: This compound has similar applications but differs in its chemical structure and reactivity.
Zinc bis(2-ethylhexyl) bis(dithiophosphate): Another related compound with distinct properties and uses.
These compounds share similarities in their zinc content and organometallic nature but differ in their ligands and specific applications.
Properties
CAS No. |
13560-77-5 |
|---|---|
Molecular Formula |
C24H38O8Zn |
Molecular Weight |
519.9 g/mol |
IUPAC Name |
zinc;(Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoate |
InChI |
InChI=1S/2C12H20O4.Zn/c2*1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);/q;;+2/p-2/b2*8-7-; |
InChI Key |
GRLPGMSOIBAIPK-ATMONBRVSA-L |
Isomeric SMILES |
CCCCC(COC(=O)/C=C\C(=O)[O-])CC.CCCCC(COC(=O)/C=C\C(=O)[O-])CC.[Zn+2] |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC(=O)[O-].CCCCC(CC)COC(=O)C=CC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


